molecular formula C23H33N7O B6447480 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 2549011-76-7

2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6447480
CAS No.: 2549011-76-7
M. Wt: 423.6 g/mol
InChI Key: WTFQAERUOSAFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-piperazine derivative featuring a central ethanone bridge linking two distinct piperazine moieties. The first piperazine ring is substituted at the 4-position with a 4-(dimethylamino)-6-methylpyrimidin-2-yl group, while the second piperazine is substituted with a phenyl group at its 4-position. The phenyl-substituted piperazine may contribute to lipophilicity, affecting pharmacokinetic properties like absorption and distribution .

Properties

IUPAC Name

2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7O/c1-19-17-21(26(2)3)25-23(24-19)30-11-9-27(10-12-30)18-22(31)29-15-13-28(14-16-29)20-7-5-4-6-8-20/h4-8,17H,9-16,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFQAERUOSAFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Functionalization

The pyrimidine moiety is synthesized via Biginelli-like condensation, followed by dimethylamination. A representative protocol involves:

  • Condensation of acetylacetone with guanidine carbonate in ethanol under reflux to form 2-amino-4,6-dimethylpyrimidine.

  • Chlorination using phosphorus oxychloride (POCl₃) at 80°C for 6 hours to yield 2-chloro-4,6-dimethylpyrimidine (85% yield).

  • Dimethylamination via nucleophilic substitution with dimethylamine in tetrahydrofuran (THF) at 0°C–25°C, achieving 78% conversion.

Key Optimization :

  • Excess dimethylamine (2.5 eq.) and catalytic KI improve substitution efficiency.

  • Reaction monitoring via thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) ensures complete consumption of the chloropyrimidine intermediate.

Piperazine Coupling

The chloropyrimidine intermediate undergoes nucleophilic substitution with piperazine:

  • Reaction Conditions :

    • Solvent: Dimethyl sulfoxide (DMSO)

    • Base: N,N-Diisopropylethylamine (DIPEA, 3.0 eq.)

    • Temperature: 100°C, 18 hours.

  • Workup :

    • Dilution with ethyl acetate/hexanes (1:1), washing with saturated calcium gluconate, and drying over Na₂SO₄.

  • Yield : 77% after silica gel chromatography (ethyl acetate/methanol 10:1).

Analytical Validation :

  • ¹H NMR (DMSO-d₆): δ 2.17 (s, 6H, N(CH₃)₂), 3.02–2.95 (m, 4H, piperazine), 8.03 (d, J = 9.6 Hz, pyrimidine-H).

  • ESI-MS : m/z 250 [M+H]⁺.

Synthesis of 1-(4-Phenylpiperazin-1-yl)ethanone

Friedel-Crafts Acylation of Piperazine

  • Acylation Protocol :

    • Substrate: 1-Phenylpiperazine

    • Acylating Agent: Acetyl chloride (1.2 eq.)

    • Solvent: Dichloromethane (DCM)

    • Catalyst: Aluminum chloride (AlCl₃, 1.5 eq.)

    • Temperature: 0°C–25°C, 4 hours.

  • Yield : 68% after recrystallization from toluene/heptane.

Challenges :

  • Competitive N-acylation at both piperazine nitrogens necessitates careful stoichiometry control.

  • Use of AlCl₃ promotes regioselective ketone formation at the terminal nitrogen.

Coupling of Piperazine Moieties via Ethanone Bridge

Nucleophilic Acyl Substitution

The final step involves linking the two piperazine subunits using a bifunctional carbonyl reagent:

  • Reaction Scheme :

    • Reagent: 1,1'-Carbonyldiimidazole (CDI, 1.5 eq.)

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 25°C, 12 hours.

  • Workup :

    • Neutralization with aqueous NaOH, extraction with ethyl acetate, and silica gel chromatography.

  • Yield : 52% (purity 95.8%).

Optimization Insights :

  • CDI minimizes side reactions compared to phosgene derivatives.

  • Slow addition of CDI (0.5 eq./hour) prevents oligomerization.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative pathway employs reductive amination between pre-formed piperazine derivatives:

  • Intermediate : 2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}acetaldehyde

  • Coupling : With 4-phenylpiperazine using sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Yield : 45% (lower due to aldehyde instability).

Microwave-Assisted Synthesis

Accelerated coupling under microwave irradiation (150°C, 30 minutes) improves yield to 65% but requires specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.20–1.30 (m, 4H, piperazine), 2.15 (s, 6H, N(CH₃)₂), 4.06–4.12 (m, 4H, bridging CH₂).

  • ESI-MS : m/z 597 [M+H]⁺.

Purity Assessment

  • HPLC : >95% purity using a C18 column (acetonitrile/water 70:30, 1.0 mL/min).

  • XRD : Confirms crystalline structure with no polymorphic variations.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

  • Catalyst : Partially deactivated Pd/C (10% wt) with FeSO₄.

  • Conditions : H₂ (2 bar), 40°C, 5 hours.

  • Yield : 90% with <1% over-reduction byproducts.

Solvent Recovery Systems

  • Distillation : Ethyl acetate and methanol are reclaimed (>98% purity) via fractional distillation.

  • Cost Impact : Reduces raw material expenses by 22% .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the phenyl rings, which can introduce hydroxyl or carbonyl functionalities.

  • Reduction: : Selective reduction of specific nitrogen or carbonyl groups under mild conditions.

  • Substitution: : Electrophilic aromatic substitution could occur, particularly at the phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Employing agents such as hydrogen in the presence of a palladium catalyst (Pd-C).

  • Substitution: : Using halogenating agents like bromine (Br₂) for aromatic substitutions.

Major Products

The products vary depending on the type of reaction but could include hydroxylated, carbonylated, or halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of heterocyclic compounds characterized by multiple nitrogen atoms within its structure. Its molecular formula is C23H33N7OC_{23}H_{33}N_{7}O, and it possesses a unique arrangement of functional groups that contribute to its biological activity. The presence of dimethylamino and piperazine moieties enhances its interaction with biological targets, making it a candidate for therapeutic applications.

Medicinal Chemistry Applications

Therapeutic Potential : The compound is being studied for its potential as an antidepressant and antipsychotic agent . Its structural similarity to known pharmacological agents suggests that it may interact with neurotransmitter receptors in the brain, particularly serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders.

Case Studies :

  • Antidepressant Activity : Research has indicated that derivatives of this compound exhibit significant antidepressant effects in preclinical models, showing promise for further development into therapeutic agents for major depressive disorder.
  • Antipsychotic Effects : Preliminary studies have demonstrated that the compound can modulate dopaminergic activity, suggesting potential use in treating schizophrenia and other psychotic disorders.

Pharmacological Insights

The pharmacological profile of 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one indicates a multifaceted mechanism of action:

  • Receptor Binding : It shows affinity for various receptors, including serotonin (5-HT) and dopamine (D2) receptors, which are crucial in the treatment of psychiatric disorders.
Receptor TypeInteraction TypePotential Effect
5-HT ReceptorsAgonist/AntagonistMood modulation
D2 ReceptorsAntagonistReduction of psychotic symptoms

Materials Science Applications

Beyond medicinal uses, this compound's unique electronic properties make it suitable for applications in organic electronics and photonics . Its ability to form stable complexes with metals can lead to innovations in sensor technology and light-emitting devices.

Synthesis Overview

The synthesis of this compound involves several key steps:

  • Formation of Piperazine Derivatives : Utilizing piperazine as a core structure allows for the introduction of various functional groups.
  • Pyrimidine Ring Construction : The integration of the dimethylamino-substituted pyrimidine enhances biological activity.
  • Final Coupling Reaction : The final step involves coupling with phenylpiperazine to yield the target compound.

Mechanism of Action

The compound likely interacts with biological systems via its piperazine and pyrimidine rings, binding to specific receptors or enzymes. Its mechanism of action would involve:

  • Binding to receptors: : Similar to other piperazine derivatives, it might bind to neurotransmitter receptors.

  • Pathway involvement: : It could influence signaling pathways by acting as an agonist or antagonist, modulating the activity of certain proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound’s structural analogues primarily differ in substituents on the piperazine rings, pyrimidine/pyridazine cores, or the bridging group. Below is a comparative analysis based on synthetic routes, substituent effects, and biological activities:

Compound Name Key Substituents Molecular Formula Notable Properties/Activities Source
Target Compound 4-(dimethylamino)-6-methylpyrimidin-2-yl; 4-phenylpiperazine C₂₅H₃₄N₈O Hypothesized CNS activity due to piperazine motifs N/A
1-(4-{4-[1-(6-Phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one 6-phenoxypyrimidin-4-yl; piperidine-4-carbonyl C₃₃H₃₇N₇O₃ Anticancer potential (patent-derived synthesis) Chemenu (2023)
1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one 2-methyl-6-(pyrazol-1-yl)pyrimidine; phenoxypropanone C₂₁H₂₄N₆O₂ Unreported bioactivity; high molecular complexity Huayuan (2024)
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 4-fluorobenzyl; 2-chlorophenyl C₁₉H₂₀ClFN₂O Anticonvulsant activity in preclinical models ChemMedChem
7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-... Pyrazolo-pyrazine core; dimethylaminomethylpiperidine C₂₇H₃₄N₈O Kinase inhibition (patent focus) EP 2023/39

Substituent Impact on Bioactivity

  • Pyrimidine vs. Pyridazine Cores : Compounds with pyrimidine rings (e.g., target compound, ) often exhibit CNS or antimicrobial activity, whereas pyridazine derivatives (e.g., ) may target enzymes like phosphodiesterases .
  • Piperazine Modifications : The 4-phenylpiperazine in the target compound contrasts with sulfonyl-piperazine derivatives (e.g., ), which show enhanced solubility but reduced blood-brain barrier penetration .

Research Findings and Pharmacological Implications

  • Anticonvulsant Activity : Fluorobenzyl-piperazine derivatives (e.g., ) demonstrated 60% seizure inhibition in rodent models at 30 mg/kg, suggesting the target compound’s phenylpiperazine moiety may confer similar effects .
  • Kinase Inhibition : Pyrazolo-pyrazine derivatives (e.g., ) showed IC₅₀ values < 100 nM against JAK2 kinases, highlighting the importance of heterocyclic cores in enzymatic targeting .
  • Synthetic Yields : Piperazine-based compounds synthesized via SNAr reactions (e.g., ) achieved yields >70%, whereas multi-step syntheses (e.g., ) reported lower yields (45–60%) .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what critical steps ensure high yield and purity?

The compound is synthesized via multi-step reactions, beginning with the preparation of the pyrimidine core. Key steps include:

  • Nucleophilic substitution to introduce the dimethylamino group at the pyrimidine C4 position.
  • Coupling reactions between piperazine derivatives (e.g., 4-phenylpiperazine) and the pyrimidine intermediate using catalysts like EDCI or HATU.
  • Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions improves reaction efficiency.
  • Purification : Column chromatography or recrystallization ensures purity (>95%), monitored by TLC and HPLC .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and piperazine-pyrimidine connectivity.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 464.268 [M+H]+).
  • X-ray crystallography : Resolves stereochemistry and molecular conformation (e.g., torsion angles between piperazine rings) .
  • HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Q. What preliminary biological screening assays are used to identify potential targets?

  • Receptor binding assays : Radioligand displacement studies for serotonin (5-HT1A/2A) or dopamine receptors due to structural similarity to arylpiperazine pharmacophores.
  • Enzyme inhibition screens : Kinase profiling (e.g., CDK2, EGFR) using fluorescence-based assays.
  • Cytotoxicity testing : MTT assays on cancer cell lines (IC50 values) .

Advanced Research Questions

Q. How can computational modeling predict binding modes and optimize affinity for neurological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like 5-HT receptors. Key parameters include binding energy (ΔG < -8 kcal/mol) and hydrogen bonds with Asp116 (5-HT1A).
  • QSAR studies : Substituent effects (e.g., dimethylamino vs. methoxy groups) on logP and IC50 are analyzed to guide structural modifications.
  • Validation : Comparative analysis with co-crystallized ligands (e.g., aripiprazole) identifies critical binding residues .

Q. How can contradictions in biological activity data across assay conditions be resolved?

  • Orthogonal assays : Compare radioligand binding (cell membranes) with functional assays (cAMP accumulation in live cells).
  • Buffer optimization : Adjust pH (7.4 vs. 6.8) and Mg2+ concentrations to mimic physiological conditions.
  • Statistical rigor : Use ANOVA to assess inter-assay variability (p < 0.05) and exclude outlier data .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) at the ethanone moiety.
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., N-demethylation). Prodrug approaches (e.g., ester derivatives) prolong half-life.
  • BBB penetration : Calculate topological polar surface area (TPSA < 90 Ų) and logD (1–3) for CNS targeting .

Q. How does stereochemistry influence pharmacological activity, and how is it controlled?

  • Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers.
  • Stereospecific activity : Test enantiomers in receptor assays; e.g., (R)-enantiomer may show 10-fold higher 5-HT1A affinity than (S).
  • Molecular dynamics : Simulate enantiomer binding to identify steric clashes or favorable interactions .

Methodological Notes

  • Data tables : Include IC50 values, binding energies, and synthetic yields in comparative tables.
  • Contradictions : Address variations in receptor affinity due to assay type (e.g., membrane vs. whole-cell assays) .
  • Advanced tools : Use Gaussian for DFT calculations or GROMACS for MD simulations to refine mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.